molecular formula C21H21FN6O3 B2486274 N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1006025-08-6

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2486274
CAS No.: 1006025-08-6
M. Wt: 424.436
InChI Key: NAAMASDYSDJUDC-UHFFFAOYSA-N
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Description

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H21FN6O3 and its molecular weight is 424.436. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity

N-substituted pyrimidine derivatives have been evaluated for their antitubercular activity against various strains of Mycobacterium, including M. tuberculosis H37Rv, M. avium, and M. kansasii. Some derivatives displayed in vitro efficacy comparable to isoniazid, a standard antitubercular drug, with minimal inhibitory concentration (MIC) values ranging from 0.60 to 4 μg/mL. These findings suggest the potential of pyrimidine derivatives in the development of new antitubercular compounds (Asif, 2014).

Cytochrome P450 Inhibition

Pyrimidine derivatives have been mentioned in the context of their interaction with cytochrome P450 enzymes in the liver. These enzymes play a crucial role in the metabolism of a wide variety of drugs, and understanding the inhibition or induction of specific P450 isoforms by compounds like pyrimidine derivatives is vital for predicting potential drug-drug interactions and optimizing drug therapy (Khojasteh et al., 2011).

Stereochemistry and Pharmacology

The stereochemistry of certain pyrimidine derivatives has been studied in relation to their pharmacological profile. The specific configuration of stereocenters in molecules like phenylpiracetam has been shown to directly influence their biological properties, indicating the importance of stereochemistry in the design and development of pharmacologically active compounds (Veinberg et al., 2015).

Hybrid Catalysts in Synthesis

Pyrimidine scaffolds are important in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Recent studies have focused on the use of diversified hybrid catalysts for the development of pyrimidine derivatives, highlighting the significance of these catalysts in the synthesis of lead molecules with potential medicinal applications (Parmar et al., 2023).

Properties

IUPAC Name

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O3/c1-3-15-10-18(29)25-21(23-15)28-17(8-12(2)26-28)24-20(31)13-9-19(30)27(11-13)16-6-4-14(22)5-7-16/h4-8,10,13H,3,9,11H2,1-2H3,(H,24,31)(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAMASDYSDJUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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